(2E)-N-(3-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Description
The compound is a derivative of nitroaniline, which is a compound with an aniline (an organic compound with the formula C6H5NH2) backbone and a nitro group (-NO2). Nitroaniline is typically a yellow substance .
Chemical Reactions Analysis
Nitroanilines are known to be sensitive to light and heat, and can undergo various chemical reactions . They can react with reducing agents to form amines, and can also participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
Nitroanilines are typically insoluble in water and may be sensitive to prolonged exposure to air . They are also likely to be combustible .Safety and Hazards
properties
IUPAC Name |
(2E)-N-(3-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O4S/c18-9-15(21-20-12-4-2-6-14(8-12)23(26)27)17-19-16(10-28-17)11-3-1-5-13(7-11)22(24)25/h1-8,10,20H/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXIYHRAXMPHMK-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
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